Tin stearate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

7637-13-0 |

|---|---|

Fórmula molecular |

C18H36O2Sn |

Peso molecular |

403.2 g/mol |

Nombre IUPAC |

octadecanoate;tin(4+) |

InChI |

InChI=1S/C18H36O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clave InChI |

JIVYAYWWEQOVRW-UHFFFAOYSA-N |

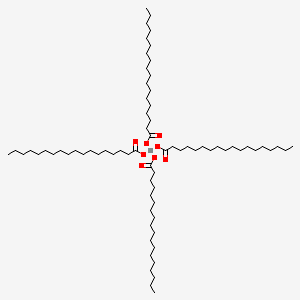

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+4] |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)O.[Sn] |

Otros números CAS |

7637-13-0 |

Origen del producto |

United States |

Foundational & Exploratory

synthesis of tin stearate via direct reaction method

An In-depth Technical Guide to the Synthesis of Tin Stearate (B1226849) via the Direct Reaction Method

Introduction

Tin(II) stearate, also known as stannous stearate, is a metal-organic compound classified as a metallic soap.[1] It serves critical functions across various industries, notably as a thermal stabilizer and lubricant in the synthesis of high-end resins.[2] It also finds application as a thickener, film-forming polymer, and release agent in pharmaceuticals and cosmetics.[1] Industrially, tin stearate can be synthesized through several methods, including the double decomposition (precipitation) method and the direct reaction method.[3][4]

The direct reaction method, which involves the direct interaction of stearic acid with a tin source, offers significant advantages, primarily the production of a purer product free from water-soluble salt by-products that are common in precipitation methods.[4] This guide provides a detailed technical overview of the synthesis of this compound via two primary direct reaction pathways: reaction with elemental tin and reaction with tin compounds like oxides or hydroxides.

Core Principles of the Direct Reaction Method

The direct synthesis of this compound is fundamentally a neutralization or redox reaction where stearic acid reacts with a tin source at elevated temperatures. The general principle can be summarized by the following reactions:

-

With Tin(II) Oxide: SnO + 2 C₁₇H₃₅COOH → Sn(C₁₇H₃₅COO)₂ + H₂O

-

With Elemental Tin (in the presence of an oxidant like air): Sn + 2 C₁₇H₃₅COOH + ½ O₂ → Sn(C₁₇H₃₅COO)₂ + H₂O

These processes are typically carried out either in a molten state (fusion process) or in an aqueous medium under heat.[3][4] The choice of method and tin source influences reaction conditions, rate, and final product characteristics.

Caption: Basic reaction scheme for the direct synthesis of this compound.

Synthesis from Elemental Tin

A robust method for producing this compound involves the direct reaction of elemental tin (in powder or shot form) with stearic acid. This process utilizes an initial oxidation step, typically with air, to facilitate the reaction, followed by a reduction step under an inert atmosphere to ensure a high proportion of stannous (tin II) tin in the final product.[5][6]

Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 6,303,808 B1.[6]

-

Reactor Charging: Charge a one-liter reactor with 130g of tin shot, 20g of tin powder, 330g of stearic acid, and 5g of 4-tert-butylcatechol (B165716) (as an antioxidant/stabilizer).

-

Initial Heating and Oxidation: Heat the reaction mixture to 80°C and introduce air below the surface of the mixture.

-

Temperature Ramp: Gradually increase the reaction temperature to 140°C. Monitor the reaction progress by analyzing the stannous tin and total tin content. Continue this step until a target level of approximately 13.4% stannous tin and 17.6% total tin is achieved.

-

Inert Atmosphere Switch: Replace the air supply with a nitrogen gas flow.

-

Final Reaction Stage: Increase the temperature from 140°C to 160°C. Maintain these conditions for approximately two hours, by which time the stannous tin content should increase to around 16.2%.

-

Product Recovery: Decant the molten product to separate it from unreacted tin shot.

-

Filtration: Filter the hot product at 140°C to remove any remaining fine solids, yielding the final this compound product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Tin Shot | 130 g | [6] |

| Tin Powder | 20 g | [6] |

| Stearic Acid | 330 g | [6] |

| 4-tert-butylcatechol | 5 g | [6] |

| Reaction Conditions | ||

| Initial Temperature (Oxidation) | 80°C → 140°C | [6] |

| Final Temperature (N₂ Atmosphere) | 140°C → 160°C | [6] |

| Final Reaction Time | 2 hours | [6] |

| Results | ||

| Intermediate Stannous Tin % | 13.4% | [6] |

| Final Stannous Tin % | 16.2% | [6] |

| Final Total Tin % | 17.6% | [6] |

| Final Product Mass | 398 g | [6] |

Experimental Workflow

Caption: Workflow for direct synthesis of this compound from elemental tin.

Synthesis from Tin Compounds (Oxide/Hydroxide) in Aqueous Medium

The direct reaction of stearic acid with tin compounds such as tin(II) oxide (SnO) or tin(II) hydroxide (B78521) is another prevalent method. This process is often conducted in an aqueous medium, which acts as a suspension and heat transfer agent.[4][7] The reaction is driven to completion by heating, followed by simple physical separation of the product.

Experimental Protocol

This is a generalized protocol based on principles for metal stearate production.[3][4][7]

-

Slurry Preparation: Charge a suitable reactor with water, which serves as the reaction medium. The amount of water is typically in a weight ratio of 7:1 to 10:1 relative to the solid reactants.[7]

-

Reactant Addition: Add tin(II) oxide (or hydroxide) powder and stearic acid to the water with stirring to form a suspension. The reactants are used in their stoichiometric amounts (1 mole of SnO to 2 moles of stearic acid).

-

Heating and Reaction: Heat the mixture with continuous stirring. The reaction can be carried out at temperatures between 55-85°C at atmospheric pressure or at higher temperatures (103-120°C) in a sealed reactor to increase the reaction rate.[3][7]

-

Reaction Completion: The reaction is typically continued for 60 to 230 minutes, depending on the temperature and reactivity of the tin source.[7]

-

Product Isolation: After the reaction is complete, the solid this compound product is insoluble in the water medium.[1] Isolate the product by filtration.

-

Washing and Drying: Wash the filter cake with water to remove any unreacted starting materials and then dry it to obtain the final, purified this compound powder.

Quantitative Data Summary

| Parameter | Value Range | Reference |

| Reactants | ||

| Tin Source | Tin(II) Oxide or Hydroxide | [3][7] |

| Stearic Acid | Stoichiometric Amount | [7] |

| Medium | Water | [4][7] |

| Reaction Conditions | ||

| Reactants:Water Ratio (wt) | 1 : 7 to 1 : 10 | [7] |

| Temperature (Atmospheric) | 55 - 85 °C | [3] |

| Temperature (Pressurized) | 103 - 120 °C | [7] |

| Reaction Time | 60 - 230 minutes | [7] |

Experimental Workflow

Caption: Workflow for direct synthesis of this compound from tin oxide.

Conclusion

The direct reaction method for synthesizing this compound is a versatile and efficient approach that yields a high-purity product. The choice between using elemental tin or a tin compound as the starting material depends on the desired final product specifications, available equipment, and economic considerations. The synthesis from elemental tin allows for precise control over the stannous-to-stannic ratio but involves higher temperatures and controlled atmospheres. The aqueous method using tin oxides is a more straightforward process, operating at lower temperatures and simplifying product isolation. Both methods represent robust strategies for researchers and chemical manufacturers in the production of this compound for its diverse applications.

References

- 1. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 2. CN103601632B - Synthetic method for stannous stearate - Google Patents [patents.google.com]

- 3. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

- 4. baerlocher.com [baerlocher.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 7. CN1071911A - The preparation method of stearate - Google Patents [patents.google.com]

Stannous Octadecanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physical, Chemical, and Pharmaceutical Properties of Tin(II) Stearate (B1226849)

Stannous octadecanoate, also known as stannous stearate or tin(II) stearate, is a metal salt of stearic acid. While it has established applications in the polymer industry, its potential utility in pharmaceutical formulations is an area of growing interest. This technical guide provides a comprehensive overview of the physical and chemical properties of stannous octadecanoate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential roles in drug delivery systems.

Core Physicochemical Properties

Stannous octadecanoate is the product of the reaction between stannous tin (tin in the +2 oxidation state) and two equivalents of stearic acid, a long-chain saturated fatty acid. This composition imparts a hydrophobic character to the molecule, influencing its solubility and interaction with other chemical entities.

Physical and Chemical Data Summary

The following tables summarize the key quantitative data for stannous octadecanoate. It is important to note that some physical properties, such as the melting point, have conflicting or unavailable data in the public domain, which may be due to variations in purity or the specific isomeric form of the stearate used in its synthesis.

| Identifier | Value | Citation |

| Chemical Name | Stannous Octadecanoate, Tin(II) Stearate | [1][2] |

| CAS Number | 6994-59-8 | [1][2] |

| Molecular Formula | C₃₆H₇₀O₄Sn | [2][3][4][5] |

| Molecular Weight | 685.65 g/mol | [2][3][4][5] |

| Physical Property | Value | Citation |

| Physical State | White to off-white/tan powder or crystals. May also be a pale cream-yellowish coarse powder. | [1][6][7] |

| Melting Point | Data not definitively available for C₃₆H₇₀O₄Sn. One source cites 90 °C for a compound with the formula C₁₈H₃₆SnO₂. Other sources state "N/A". | [6][7] |

| Boiling Point | Data not available. | [6] |

| Solubility in Water | Insoluble. | [1][2][3][4][5] |

| Solubility in Organic Solvents | Generally soluble in organic solvents. Specific quantitative data is limited. | [8] |

| Stability | Stable under normal conditions. Should be stored in a dry, cool, and well-ventilated place. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of stannous octadecanoate are crucial for its application in research and development. The following sections provide outlines of common experimental procedures.

Synthesis of Stannous Octadecanoate

Several methods for the synthesis of stannous stearate have been reported, primarily involving the reaction of a tin(II) source with stearic acid or a stearate salt.

1. Metathesis Reaction (Saponification-Precipitation)

This common method involves a two-step process: the saponification of stearic acid to form a soluble stearate salt, followed by a precipitation reaction with a soluble tin(II) salt.

-

Step 1: Saponification of Stearic Acid

-

Prepare an aqueous solution of a strong base, such as sodium hydroxide (B78521) (e.g., 1-5 wt%).

-

Heat the solution to 85-95 °C.

-

Slowly add stearic acid to the heated solution with constant stirring.

-

Continue the reaction until the pH of the solution reaches 9-10, indicating the formation of sodium stearate.

-

Cool the resulting saponification liquor to below 60 °C.[10]

-

-

Step 2: Metathesis Reaction

-

Prepare an acidic aqueous solution of a soluble tin(II) salt, such as stannous chloride (SnCl₂), with a concentration of 5-10%. The addition of a small amount of hydrochloric acid can prevent the precipitation of tin hydroxides.[10]

-

With vigorous stirring, slowly add the stannous chloride solution to the sodium stearate solution.

-

Maintain the reaction temperature at 55-60 °C.

-

Continue stirring until the precipitation of stannous stearate is complete. This can be visually monitored.

-

Cool the mixture and collect the solid precipitate by filtration or centrifugation.

-

Wash the product thoroughly with water to remove any unreacted starting materials and by-products.

-

Dry the final product under vacuum.[10]

-

Synthesis of Stannous Stearate via Metathesis Reaction.

2. Direct Synthesis from Elemental Tin

This method involves the direct reaction of elemental tin with stearic acid in the presence of a promoter and an oxidizing agent.

-

Charge a reactor with elemental tin (shot or powder), stearic acid, and a promoter (e.g., 4-tert-butylcatechol).[7][11]

-

Heat the reaction mixture to approximately 80 °C.

-

Introduce an oxygen-containing gas, such as air, into the mixture.

-

Gradually increase the temperature to 140-180 °C.[11]

-

Monitor the reaction progress by analyzing the stannous tin content.

-

Once the desired conversion is achieved, filter the hot mixture to remove any unreacted tin and other solid impurities.

-

Cool the filtrate to obtain the stannous stearate product.[7]

Direct Synthesis of Stannous Stearate from Elemental Tin.

Characterization Techniques

1. Melting Point Determination

The melting point of a metallic soap can be determined using standard methods such as capillary melting point apparatus or Differential Scanning Calorimetry (DSC).

-

Capillary Method:

-

A small, powdered sample is packed into a capillary tube.

-

The tube is placed in a heated block or oil bath.

-

The temperature is slowly increased, and the range from the first sign of melting to complete liquefaction is recorded.

-

-

Differential Scanning Calorimetry (DSC):

2. Solubility Determination

The solubility of stannous stearate in various organic solvents can be determined gravimetrically.

-

A saturated solution of stannous stearate is prepared in the desired solvent at a specific temperature by adding an excess of the compound and allowing it to equilibrate with stirring.

-

A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

-

The solvent is evaporated from the filtered solution.

-

The mass of the remaining solid is measured, and the solubility is calculated in terms of g/100 mL or other appropriate units.

Applications in Drug Development

While specific data for stannous stearate in pharmaceutical formulations is limited, the well-established roles of other metallic stearates, such as magnesium and calcium stearate, provide a strong basis for its potential applications.[14][15] Metallic stearates are primarily used as excipients in solid dosage forms.

Potential Roles of Stannous Stearate in Pharmaceutical Formulations:

-

Lubricant: To reduce friction between the tablet surface and the die wall during ejection, preventing sticking and picking.[16][17]

-

Glidant: To improve the flowability of powder blends, ensuring uniform die filling during tableting.

-

Hydrophobic Matrix Former: In sustained-release formulations, the hydrophobic nature of stannous stearate can retard the penetration of water into the tablet matrix, thereby slowing down drug dissolution and release.[18]

-

Thickener and Film-Forming Agent: In topical and cosmetic preparations.[1][7]

The mechanism by which metallic stearates influence drug release in a hydrophobic matrix is primarily through the formation of a water-repellent barrier. The long hydrocarbon chains of the stearate molecules orient themselves to create a non-polar environment that hinders the ingress of aqueous fluids, which is necessary for the dissolution of the active pharmaceutical ingredient (API).

General Mechanism of Metallic Stearates in Sustained Drug Release.

Biological Activity and Signaling Pathways

There is a lack of specific research on the interaction of stannous octadecanoate with biological signaling pathways in the context of drug delivery. However, studies on other organotin compounds have shown that they can exert a range of biological effects, often related to their interaction with cellular membranes and intracellular signaling cascades.

Organotin compounds have been reported to:

-

Inhibit membrane-mediated signal transduction systems.[15]

-

Induce apoptosis (programmed cell death) in certain cell types.[19]

-

Affect calcium homeostasis and protein phosphorylation.[15]

It is important to note that the toxicity of tin compounds is highly dependent on their chemical form. Inorganic tin salts are generally considered to have low toxicity, while some organotin compounds can be highly toxic.[5] The biocompatibility of stannous stearate in a specific pharmaceutical formulation would need to be thoroughly evaluated through preclinical studies.

Conclusion

Stannous octadecanoate is a metallic soap with well-defined chemical properties and established synthesis routes. While its application in the pharmaceutical industry is not as widespread as other metallic stearates, its physicochemical characteristics suggest potential utility as a lubricant, glidant, and hydrophobic matrix-forming agent in solid dosage forms. Further research is warranted to definitively establish its melting point, solubility in various pharmaceutically relevant solvents, and, most importantly, its specific performance and biocompatibility in drug delivery systems. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the potential of stannous octadecanoate in novel pharmaceutical formulations.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. chembk.com [chembk.com]

- 3. Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TIN(II) STEARATE | 6994-59-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Tin(II) StearateCAS #: 6994-59-8 [eforu-chemical.com]

- 7. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 8. akrochem.com [akrochem.com]

- 9. echemi.com [echemi.com]

- 10. CN103601632B - Synthetic method for stannous stearate - Google Patents [patents.google.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. benchchem.com [benchchem.com]

- 13. tainstruments.com [tainstruments.com]

- 14. baerlocher.com [baerlocher.com]

- 15. researchgate.net [researchgate.net]

- 16. nimbasia.com [nimbasia.com]

- 17. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 18. Development of sustained-release lipophilic calcium stearate pellets via hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. corpuspublishers.com [corpuspublishers.com]

A Comprehensive Technical Guide to Tin Stearate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of tin stearate (B1226849), focusing on its chemical identity, properties, synthesis, and applications relevant to the scientific and pharmaceutical fields. The information is tailored for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Properties of Tin Stearate

The term "this compound" can be ambiguous and may refer to different compounds depending on the oxidation state of tin and the stoichiometry of the stearate ligand. The most common form is tin(II) stearate, also known as stannous stearate. It is crucial to distinguish between the different forms, as their chemical and physical properties, including CAS number and molecular weight, vary significantly.

Metallic stearates are compounds formed between a metal and a long-chain fatty acid, in this case, stearic acid.[1] These compounds are often referred to as "metallic soaps."[1]

Forms of this compound

The primary forms of this compound are derived from tin in its +2 or +4 oxidation state. The most frequently encountered compound in commercial and research settings is tin(II) distearate.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tin(II) Stearate (distearate) | Stannous Stearate, Tin distearate | 6994-59-8[2] | C36H70O4Sn[2] | 685.65[2] |

| Tin(II) Stearate (monostearate) | Stannous octadecanoate | 6994-59-8[3] | C18H36O2Sn[3] | 403.2[3] |

| This compound (undefined) | Octadecanoic acid, tin salt | 7637-13-0[4] | C18H36O2.xSn[4] | Variable |

Note: The CAS number 6994-59-8 is often associated with both the monostearate and distearate forms of tin(II) stearate, with the distearate being the more commonly listed structure.

Physicochemical Properties of Tin(II) Stearate

Tin(II) stearate is a metal-organic compound classified as a metallic soap.[3] It is generally characterized as a white or colorless crystalline solid.[3]

| Property | Value |

| Appearance | Colorless (white) crystals or off-white to tan powder[2][3][5] |

| Melting Point | ~90 °C (194 °F; 363 K)[3] |

| Density | ~1.05 g/cm³[3] |

| Solubility | Insoluble in water[3] |

Applications in Pharmaceutical and Cosmetic Industries

This compound, like other metallic stearates such as zinc, magnesium, and calcium stearate, serves as a versatile excipient in the pharmaceutical and cosmetic industries.[1][6] Its primary functions are due to its lubricating, anti-adherent, and gelling properties.[1]

Key applications include:

-

Lubricant and Release Agent: In tablet manufacturing, it prevents the formulation from sticking to the machinery, ensuring smooth tablet ejection and preventing surface defects.[1][7]

-

Thickener and Film-Former: It is used to modify the viscosity of formulations and can act as a film-forming polymer.[3]

-

Anti-caking Agent: Its hydrophobic nature helps to prevent powdered products from absorbing water and forming agglomerates.[1]

-

Gelling Agent: It assists in the production of creams and ointments.[1]

Experimental Protocols: Synthesis of Tin(II) Stearate

Several methods for the synthesis of tin(II) stearate have been described. The following protocols are based on patented chemical synthesis routes.

Synthesis via Metathesis Reaction

This method involves a double displacement reaction between sodium stearate and a soluble tin(II) salt.

Step 1: Saponification of Stearic Acid

-

An aqueous solution of sodium hydroxide (B78521) (1-5 wt%) is heated to 85-95 °C.

-

Stearic acid is slowly added to the heated solution under constant stirring to initiate the saponification reaction.

-

The addition of stearic acid continues until the pH of the saponification liquid reaches 9-10.

-

The mixture is maintained at 85-95 °C and stirred for an additional 30-40 minutes to ensure the reaction goes to completion.

-

The resulting sodium stearate solution is then cooled to below 60 °C.[8]

Step 2: Metathesis Reaction

-

An acidic aqueous solution of a soluble stannous salt (e.g., tin(II) chloride) with a mass content of 5-10% is prepared.

-

This tin(II) salt solution is added dropwise into the saponification liquid from Step 1 with continuous stirring.

-

The reaction is maintained at a temperature of 55-60 °C.

-

After the reaction appears complete, cold water is added to cool the mixture to 45-50 °C to reduce viscosity.

-

Stirring is resumed to ensure the metathesis reaction is carried out completely.

-

The final product, tin(II) stearate, is collected via centrifugation, followed by dewatering, washing, and drying.[8]

References

- 1. baerlocher.com [baerlocher.com]

- 2. Tin(II) stearate =90 6994-59-8 [sigmaaldrich.com]

- 3. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. polymeradd.co.th [polymeradd.co.th]

- 6. americanelements.com [americanelements.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103601632B - Synthetic method for stannous stearate - Google Patents [patents.google.com]

The Thermal Decomposition Mechanism of Tin Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin stearate (B1226849), a metal salt of stearic acid, finds applications in various industrial processes, including as a stabilizer in plastics and a catalyst in certain chemical reactions. Understanding its thermal decomposition mechanism is crucial for optimizing its use in high-temperature applications and for predicting the nature of its decomposition byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of tin stearate, focusing on the underlying mechanisms, decomposition products, and the experimental techniques used for its characterization. While specific literature on the complete thermal decomposition mechanism of pure this compound is limited, this guide synthesizes available data on related metal stearates and organotin compounds to propose a likely decomposition pathway.

Core Concepts in Thermal Decomposition of Metal Stearates

The thermal decomposition of metal stearates, including this compound, is a complex process that generally proceeds through several stages. The initial phase often involves the melting of the compound, followed by the cleavage of the metal-oxygen bond and the subsequent breakdown of the long hydrocarbon chains of the stearate ligands. The final solid residue is typically the corresponding metal oxide. The nature of the gaseous byproducts depends on the decomposition temperature and the surrounding atmosphere.

Proposed Thermal Decomposition Mechanism of this compound

Based on the analysis of related metal stearates and organotin compounds, the thermal decomposition of tin(II) stearate is hypothesized to occur through the following key stages:

-

Melting: Tin(II) stearate will first undergo a phase transition from a solid to a liquid state.

-

Initial Decomposition: The primary decomposition step is the homolytic or heterolytic cleavage of the Sn-O bond. This results in the formation of tin-based radicals or ions and stearate radicals.

-

Ligand Decomposition: The stearate radicals are unstable and will undergo further fragmentation. This process can lead to the formation of a variety of volatile organic compounds, including alkanes, alkenes, ketones, and carboxylic acids, through processes like decarboxylation and chain scission.

-

Formation of Tin Oxide: The tin-containing intermediates will react with available oxygen (if in an oxidizing atmosphere) or undergo further reactions to form tin(II) oxide (SnO) or, with further oxidation at higher temperatures, tin(IV) oxide (SnO₂).

The overall decomposition can be influenced by factors such as the heating rate, the atmosphere (inert or oxidizing), and the presence of impurities.

Quantitative Data from Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure tin(II) stearate is not extensively published, data from related compounds provides valuable insights. For instance, the TGA and derivative thermogravimetry (DTG) curves of indium-tin stearate show a significant decomposition event occurring between approximately 200°C and 400°C[1]. The decomposition of other metal stearates, such as zinc and calcium stearate, also occurs in a similar temperature range, typically starting after their melting points and leaving a residue of the corresponding metal oxide[2].

Table 1: Hypothetical TGA Data for Tin(II) Stearate Decomposition in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 90 - 150 | ~0-5% | Melting and potential loss of any adsorbed moisture or volatile impurities. |

| 200 - 450 | ~70-85% | Major decomposition of the stearate ligands, leading to the release of volatile organic compounds. |

| > 450 | - | Formation and stabilization of the final tin oxide residue. |

Table 2: Hypothetical DSC Data for Tin(II) Stearate

| Temperature (°C) | Event Type | Associated Process |

| ~90-100 | Endothermic | Melting of tin(II) stearate. |

| ~250-400 | Endothermic | Energy absorption for the cleavage of chemical bonds during decomposition. |

| > 400 | Exothermic | Potential crystallization or phase transition of the resulting tin oxide. |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of this compound and to identify the evolved gaseous decomposition products.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into an alumina (B75360) or platinum TGA crucible. Ensure the sample is evenly spread at the bottom of the crucible[3].

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Couple the gas outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (maintained at ~200-250°C to prevent condensation of evolved gases).

-

-

TGA Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

MS Parameters:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-300 amu.

-

Acquire mass spectra continuously throughout the TGA run.

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature (TGA curve) and the rate of mass loss (DTG curve).

-

Correlate the evolution of specific m/z values from the MS data with the mass loss steps observed in the TGA curve to identify the decomposition products.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

DSC Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min.

-

Cool the sample back to 25°C at a rate of 10°C/min.

-

Perform a second heating scan under the same conditions as the first to observe any changes in the thermal behavior after the initial melt.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset and peak temperatures of any endothermic or exothermic events. The endothermic peak on the first heating scan corresponds to the melting point.

-

Visualizations

Logical Flow of Thermal Decomposition

The following diagram illustrates the proposed logical sequence of events during the thermal decomposition of this compound.

References

Crystal Structure of Tin(II) Stearate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) stearate (B1226849), also known as stannous stearate, is a metal salt of stearic acid with the chemical formula Sn(C₁₈H₃₅O₂)₂. It belongs to the class of metal carboxylates and finds applications as a stabilizer and lubricant in the polymer industry. Despite its industrial relevance, a comprehensive analysis of its crystal structure is notably absent from publicly available scientific literature. This guide aims to summarize the current state of knowledge and provide a framework for future structural elucidation studies.

Physicochemical Properties

A summary of the known physicochemical properties of tin(II) stearate is presented in Table 1. While these properties are well-documented, they do not provide insight into the atomic-level arrangement of the crystal lattice.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₇₀O₄Sn | [1] |

| Molar Mass | 685.65 g/mol | |

| Appearance | Off-white to tan solid | [2] |

| Solubility | Insoluble in water | [3] |

Synthesis of Tin(II) Stearate

While a definitive crystal structure is not available, methods for the synthesis of tin(II) stearate have been reported. One common method involves the direct reaction of tin metal with stearic acid in the presence of an oxygen source and a promoter.

A logical workflow for a typical synthesis and subsequent, though currently unreported, structural analysis is presented below.

Caption: Synthesis and Hypothetical Crystal Structure Analysis Workflow for Tin(II) Stearate.

Experimental Protocols for Structural Analysis

Although no specific studies on the crystal structure of tin(II) stearate were found, standard techniques would be employed for such an analysis. The following are detailed, generalized protocols for the key experiments that would be necessary.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique would provide the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the unit cell.

Protocol:

-

Crystal Growth: Suitable single crystals of tin(II) stearate would first need to be grown. This is often the most challenging step and could involve techniques such as slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and can provide information about the unit cell parameters of a crystalline solid.

Protocol:

-

Sample Preparation: A finely ground powder of tin(II) stearate is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks can be used to identify the crystalline phases present and, through indexing, to determine the unit cell parameters.

Conclusion and Future Outlook

The comprehensive search of available scientific databases and literature reveals a significant gap in the knowledge of the solid-state structure of tin(II) stearate. While its synthesis and basic properties are known, a detailed crystal structure analysis has not been published. The experimental protocols outlined above provide a roadmap for researchers to undertake the structural elucidation of this compound. The determination of the crystal structure of tin(II) stearate would be a valuable contribution to the field of materials science, providing insights into its structure-property relationships and potentially enabling the design of new materials with tailored functionalities.

References

An In-depth Technical Guide to the Solubility of Tin Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tin stearate (B1226849) in various organic solvents. Due to the limited availability of specific quantitative data for tin stearate, this document presents qualitative solubility information, comparative data for analogous metal stearates, and detailed experimental protocols for the precise determination of its solubility.

Introduction to this compound and its Solubility

Tin(II) stearate, also known as stannous stearate, is a metal soap with the chemical formula Sn(C₁₈H₃₅O₂)₂. It is a white to off-white, waxy solid.[1][2][3] Like other metallic stearates, its solubility is largely dictated by the long, non-polar hydrocarbon chains of the stearate ligands, making it generally insoluble in water and polar solvents.[1][2][3] Its affinity for non-polar organic solvents increases, particularly at elevated temperatures. Understanding the solubility of this compound is critical for its application in various industrial processes, including its use as a lubricant, stabilizer in PVC, and in the manufacturing of plastics and rubber.[4][5]

Data Presentation: Solubility of this compound and Related Compounds

Table 1: Qualitative Solubility of Tin(II) Stearate in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility of Tin(II) Stearate |

| Polar Protic | Water, Ethanol, Methanol | Insoluble[1][2][3] |

| Polar Aprotic | Acetone, Ethyl Acetate | Generally Insoluble to Sparingly Soluble[5] |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | Soluble, especially when heated[5][6] |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble, especially when heated[5][7] |

| Aliphatic Hydrocarbons | Hexane, Mineral Oil | Sparingly Soluble to Soluble, solubility increases with heat[5][8] |

Table 2: Quantitative Solubility of Comparative Compounds in Various Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Calcium Stearate | Toluene | - | Soluble when heated[9] |

| Ethanol | - | Insoluble[9] | |

| Benzene | - | Soluble when heated[9] | |

| Zinc Stearate | Ethanol | Hot | Soluble[6] |

| Benzene | Hot | Soluble[6] | |

| Toluene | Hot | Soluble[6] | |

| Turpentine | Hot | Soluble[6] | |

| Stearic Acid | Ethanol | 28 | 3.65[10] |

| Methanol | 28 | 1.63[10] | |

| Ethyl Acetate | 28 | 6.54[10] | |

| Acetone | 28 | 3.96[10] |

Note: The data for calcium and zinc stearate are qualitative but indicate the trend of increased solubility in hot non-polar solvents. The quantitative data for stearic acid provides a baseline for the solubility of the parent fatty acid.

Experimental Protocols for Determining this compound Solubility

A precise understanding of this compound's solubility requires empirical determination. The following protocols outline the isothermal shake-flask method for solubility measurement and a subsequent analytical procedure for tin quantification.

Isothermal Shake-Flask Method for Solubility Determination

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Materials and Equipment:

-

Tin(II) Stearate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Sealed glass vials or flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure equilibrium.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. For sparingly soluble compounds like metal stearates, this may take 24 to 72 hours. It is recommended to perform a preliminary study to determine the optimal equilibration time.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 g solvent) = (mass of dissolved this compound / (mass of solution - mass of dissolved this compound)) * 100

-

Analytical Method for Tin Quantification in Solution

For more precise measurements, especially at low concentrations, quantifying the tin content in the filtered solution via atomic absorption spectrometry is recommended.

Materials and Equipment:

-

Atomic Absorption Spectrometer (AAS) with a tin hollow cathode lamp

-

Graphite Furnace Atomizer (for low concentrations)

-

Certified tin standard solutions

-

Acids for digestion (e.g., nitric acid, hydrochloric acid)

-

Organic solvents for dilution (if necessary)

Procedure:

-

Sample Preparation:

-

Take a known volume of the filtered saturated solution obtained from the isothermal shake-flask method.

-

If the solvent is organic, carefully evaporate it.

-

Digest the this compound residue with a suitable acid mixture (e.g., aqua regia) to bring the tin into an aqueous solution.

-

Dilute the digested sample to a known volume with deionized water to a concentration within the linear range of the AAS.

-

-

Instrument Calibration:

-

Prepare a series of tin standard solutions of known concentrations from the certified stock solution.

-

Generate a calibration curve by measuring the absorbance of the standard solutions.

-

-

Sample Measurement:

-

Aspirate the prepared sample solution into the AAS and measure its absorbance.

-

-

Calculation of Tin Concentration:

-

Determine the concentration of tin in the sample solution from the calibration curve.

-

Calculate the original concentration of this compound in the organic solvent based on the dilutions performed.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, a strong qualitative understanding of its behavior in organic solvents can be established through the study of analogous metal stearates. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The workflows for both gravimetric and analytical methods are designed to yield accurate and reproducible results, enabling researchers and professionals to better characterize and utilize this compound in their respective fields.

References

- 1. Tin(II) stearate [wikipedia.nucleos.com]

- 2. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. specialchem.com [specialchem.com]

- 5. baerlocher.com [baerlocher.com]

- 6. nanotrun.com [nanotrun.com]

- 7. sakhainternational.com [sakhainternational.com]

- 8. Mineral Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nanotrun.com [nanotrun.com]

- 10. scienceasia.org [scienceasia.org]

Spectroscopic Characterization of Tin Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of tin stearate (B1226849), with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or are interested in the analytical characterization of this metallo-organic compound.

Introduction to Tin Stearate

This compound, a metal soap, is the salt formed from the reaction of stearic acid with a tin compound. Depending on the oxidation state of the tin, it can exist as tin(II) stearate (stannous stearate) or tin(IV) stearate (stannic stearate). These compounds have applications in various fields, including as stabilizers for PVC, as catalysts in polymerization reactions, and potentially in pharmaceutical and cosmetic formulations.[1] Accurate and thorough characterization of this compound is crucial for understanding its chemical properties, purity, and performance in its intended applications. Spectroscopic techniques like FTIR and NMR are powerful tools for elucidating its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR is primarily used to confirm the formation of the carboxylate salt and to characterize the coordination of the stearate ligand to the tin center.

Key Spectral Features

The infrared spectrum of this compound is distinguished from that of stearic acid by the disappearance of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group.[2]

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Stearic Acid (cm⁻¹) | Predicted this compound (cm⁻¹) | Assignment |

| O-H Stretch | 3300-2500 (broad) | Absent | Carboxylic acid O-H |

| C-H Asymmetric Stretch (CH₃) | ~2960 | ~2960 | Alkyl chain |

| C-H Asymmetric Stretch (CH₂) | ~2920 | ~2920 | Alkyl chain |

| C-H Symmetric Stretch (CH₂) | ~2850 | ~2850 | Alkyl chain |

| C=O Stretch | ~1700 | Absent | Carboxylic acid C=O |

| COO⁻ Asymmetric Stretch | - | ~1580 - 1620 | Carboxylate group |

| CH₂ Scissoring | ~1470 | ~1470 | Alkyl chain |

| COO⁻ Symmetric Stretch | - | ~1400 - 1440 | Carboxylate group |

| C-O Stretch / O-H Bend | ~1300-1200 | Modified | Carboxylate and alkyl chain |

| CH₂ Rocking | ~720 | ~720 | Alkyl chain |

Note: The predicted peak positions for this compound are based on general observations for metal stearates. Actual values may vary depending on the coordination environment of the tin atom and the physical state of the sample.[2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to characterize the proton environments in the stearate ligand. The spectrum is expected to be dominated by signals from the long alkyl chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Stearic Acid (ppm) | Predicted this compound (ppm) | Multiplicity | Assignment |

| -COOH | 10-12 | Absent | Singlet | Carboxylic acid proton |

| α-CH₂ | ~2.35 | ~2.2 - 2.5 | Triplet | Methylene (B1212753) group adjacent to COO⁻ |

| β-CH₂ | ~1.63 | ~1.5 - 1.7 | Multiplet | Methylene group beta to COO⁻ |

| -(CH₂)₁₄- | ~1.25 | ~1.2 - 1.4 | Broad Multiplet | Bulk methylene groups of the alkyl chain |

| -CH₃ | ~0.88 | ~0.8 - 0.9 | Triplet | Terminal methyl group |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts for this compound may vary depending on the solvent and the coordination of the carboxylate group to the tin center.[7][8]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the stearate ligand. The chemical shift of the carboxylate carbon is particularly sensitive to the coordination environment.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Stearic Acid (ppm) | Predicted this compound (ppm) | Assignment |

| -COOH | ~180 | ~180 - 185 | Carboxylate carbon |

| α-CH₂ | ~34 | ~34 - 36 | Methylene group adjacent to COO⁻ |

| β-CH₂ | ~25 | ~25 - 27 | Methylene group beta to COO⁻ |

| -(CH₂)ₙ- | ~29-30 | ~29 - 32 | Bulk methylene groups of the alkyl chain |

| -CH₂-CH₃ | ~22.7 | ~22 - 23 | Methylene group adjacent to the terminal methyl |

| -CH₃ | ~14.1 | ~14 | Terminal methyl group |

Note: Chemical shifts are referenced to TMS at 0 ppm. The coordination to tin is expected to cause a slight downfield shift of the carboxylate carbon and the adjacent methylene carbons.[9][10][11][12]

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for directly probing the tin center. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number, the geometry of the tin center, and the nature of the ligands.[13] Tin has three NMR-active isotopes with spin 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. ¹¹⁹Sn is the most commonly used due to its higher natural abundance and gyromagnetic ratio.[14]

Table 4: Predicted ¹¹⁹Sn NMR Chemical Shift Ranges for this compound

| Tin Species | Predicted Chemical Shift Range (ppm) | Comments |

| Tin(II) Stearate | -200 to -600 | The chemical shift is highly dependent on the coordination environment. Dimeric or polymeric structures can lead to broader signals.[15] |

| Tin(IV) Stearate | -400 to -800 | Generally, Sn(IV) species are more shielded and appear at higher fields (more negative ppm values) compared to Sn(II) species. |

Note: Chemical shifts are typically referenced externally to tetramethyltin (B1198279) (SnMe₄) at 0 ppm. The wide chemical shift range of ¹¹⁹Sn makes it an excellent probe for the local environment of the tin atom.[13][14]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify characteristic functional groups.

Method 1: KBr Pellet Transmission

-

Sample Preparation:

-

Thoroughly dry the this compound sample and potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Method 2: Attenuated Total Reflectance (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the KBr pellet method.

-

-

Data Processing:

-

The absorbance spectrum is obtained directly. ATR correction may be applied if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

-

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of this compound to elucidate its molecular structure.

-

Solvent Selection:

-

This compound is generally insoluble in water but may be soluble in nonpolar organic solvents.[1]

-

Select a suitable deuterated solvent in which this compound is soluble (e.g., chloroform-d (B32938) (CDCl₃), toluene-d₈, or benzene-d₆). Solubility tests with the non-deuterated solvent should be performed first.

-

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C and ¹¹⁹Sn NMR in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Gently warm or sonicate the mixture if necessary to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0 ppm), if desired. For ¹¹⁹Sn NMR, external referencing to SnMe₄ is common.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse, a spectral width of 15-20 ppm, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer relaxation delay may be necessary.

-

¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment. A very wide spectral width (e.g., 1000 ppm or more) is necessary due to the large chemical shift range of tin.[13] A longer relaxation delay may be required. The use of a cryoprobe can significantly enhance the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the internal standard or an external reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the signals in all spectra and assign them to the respective nuclei in the this compound molecule.

-

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: A generalized workflow for the synthesis of tin(II) stearate.[16][17]

Caption: A workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound using FTIR and NMR techniques provides a wealth of information regarding its chemical structure and purity. While specific, experimentally-derived spectral data for pure this compound is not widely available in the literature, the principles outlined in this guide, along with data from analogous compounds, provide a robust framework for its analysis. The detailed experimental protocols and workflows presented herein offer a practical guide for researchers and professionals engaged in the synthesis, quality control, and application of this compound. Further research to populate the spectral databases with verified data for this compound would be of significant value to the scientific community.

References

- 1. Tin(II) stearate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 13C Applications [ch.ic.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hmdb.ca [hmdb.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 14. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

A Technical Guide to Understanding the Grades of Tin Stearate: Technical vs. Pharmaceutical

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the core differences between technical and pharmaceutical grades of tin stearate (B1226849). As an essential excipient in various industries, understanding the nuances of its grading is critical for ensuring product quality, safety, and efficacy, particularly within the pharmaceutical landscape. This document outlines the key distinctions in their manufacturing processes, purity profiles, and regulatory requirements, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Introduction to Tin Stearate

This compound, the tin salt of stearic acid, is a fine, white to yellowish-white powder with a fatty odor. It is practically insoluble in water. Its primary functions across industries include acting as a lubricant, stabilizer, and release agent. In the pharmaceutical industry, it is utilized as an excipient, primarily as a lubricant in tablet and capsule manufacturing to prevent ingredients from adhering to equipment.

The distinction between technical and pharmaceutical grades is paramount. While technical grade this compound is suitable for various industrial applications, such as in the manufacturing of plastics and rubber, only the highly purified pharmaceutical grade is acceptable for use in drug products, where patient safety is the primary concern.

Manufacturing Processes: A Tale of Two Purities

The manufacturing process significantly influences the final purity and quality of this compound. Two primary methods are employed: the precipitation (double decomposition) method and the direct reaction (fusion) method.

-

Precipitation (Double Decomposition) Method: This is a common method for producing technical grade stearates. It involves the reaction of sodium stearate with a tin salt (e.g., tin(II) chloride) in an aqueous solution. The resulting this compound precipitates out of the solution and is then washed, dried, and milled. While cost-effective, this method can introduce impurities from the starting materials and side reactions.

-

Direct Reaction (Fusion) Method: This method is often preferred for producing higher purity, pharmaceutical-grade stearates. It involves the direct reaction of stearic acid with a tin compound (e.g., tin(II) oxide or hydroxide) at an elevated temperature. This process typically yields a cleaner product with fewer inorganic impurities.

Diagram: Manufacturing Pathways of this compound

Caption: A flowchart comparing the precipitation and direct reaction methods for producing this compound.

Comparative Analysis: Technical vs. Pharmaceutical Grade

The critical differences between the two grades lie in their purity, impurity profiles, and adherence to regulatory standards. Pharmaceutical grade this compound is subject to stringent quality control to ensure it is free from harmful contaminants.

Table 1: General Specifications and Regulatory Compliance

| Parameter | Technical Grade | Pharmaceutical Grade |

| Primary Use | Industrial (e.g., plastics, rubber) | Pharmaceutical excipient |

| Appearance | White to yellowish powder | Fine, white powder |

| Purity (Assay) | Typically ≥90% | Conforms to pharmacopeial standards (e.g., USP, EP, BP) |

| Regulatory Compliance | Conforms to industrial standards | Adherence to Good Manufacturing Practices (GMP) is mandatory. Must meet specifications of pharmacopeias (e.g., USP-NF, EP, BP).[1][2] |

| Documentation | Technical Data Sheet (TDS), Certificate of Analysis (CoA) | Comprehensive CoA with detailed impurity testing, compliance statements. |

Table 2: Impurity Profile Comparison

| Impurity | Technical Grade (Typical Limits) | Pharmaceutical Grade (Typical Limits) |

| Heavy Metals (as Pb) | ≤ 50 ppm | Conforms to USP <232>/<233> or EP/BP general chapters on elemental impurities (e.g., ≤ 10 ppm for lead).[3][4][5] |

| Arsenic (As) | Not always specified | ≤ 1.5 ppm (as per USP <232> for oral exposure) |

| Cadmium (Cd) | Not always specified | ≤ 0.5 ppm (as per USP <232> for oral exposure) |

| Mercury (Hg) | Not always specified | ≤ 3 ppm (as per USP <232> for oral exposure) |

| Free Stearic Acid | Variable | Controlled and specified in monographs for similar stearates. |

| Residual Solvents | May contain industrial solvents | Must comply with USP <467> or ICH Q3C guidelines for residual solvents.[6][7][8][9][10] |

| Microbial Limits | Not typically specified | Must meet pharmacopeial requirements for microbial enumeration tests. |

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to differentiate between technical and pharmaceutical grades of this compound and to ensure the quality of the latter. The following are detailed methodologies for key experiments.

Assay for Tin Content (Titration Method - A Generalized Approach)

Principle: This method involves the determination of the tin content by a redox titration. The tin(II) in the sample is titrated with a standard oxidizing agent.

Methodology:

-

Sample Preparation: Accurately weigh about 1 g of this compound into a conical flask.

-

Digestion: Add 50 mL of a 1:1 mixture of concentrated hydrochloric acid and deionized water. Heat the mixture gently on a hot plate in a fume hood until the fatty acid layer is clear.

-

Reduction (if necessary): To ensure all tin is in the +2 oxidation state, add a suitable reducing agent (e.g., iron powder) and heat until the solution is colorless. Cool the solution while maintaining an inert atmosphere (e.g., by adding sodium bicarbonate to generate CO2) to prevent re-oxidation.

-

Titration: Rapidly titrate the cooled solution with a standardized 0.1 N iodine solution to a persistent blue endpoint, using a starch indicator solution.

-

Calculation: Calculate the percentage of tin in the sample based on the volume of iodine solution consumed.

Determination of Elemental Impurities (Heavy Metals) by ICP-MS

Principle: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantitative determination of trace elements, as mandated by modern pharmacopeias (USP <232>/<233>).

Methodology:

-

Sample Preparation (Microwave Digestion):

-

Accurately weigh approximately 0.5 g of this compound into a clean, microwave-transparent digestion vessel.

-

Add 10 mL of concentrated nitric acid.

-

Seal the vessel and place it in a microwave digestion system.

-

Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes.

-

Allow the vessel to cool to room temperature.

-

Carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water.

-

-

Instrumental Analysis:

-

Instrument: Inductively Coupled Plasma-Mass Spectrometer.

-

Plasma Gas: Argon.

-

Nebulizer: Standard concentric or cross-flow.

-

Spray Chamber: Scott-type or cyclonic.

-

RF Power: 1550 W.

-

Analysis Mode: Standard mode with collision/reaction cell technology to minimize interferences.

-

Calibration: Prepare a series of multi-element calibration standards from certified stock solutions. The calibration curve should bracket the expected concentration of the elements in the sample.

-

Internal Standard: Use an internal standard (e.g., Rhodium) to correct for matrix effects and instrumental drift.

-

-

Data Analysis: Quantify the concentration of each elemental impurity in the sample solution by comparing its signal intensity to the calibration curve. Calculate the final concentration in the original sample in ppm (µg/g).

Analysis of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Principle: This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process, in accordance with USP <467>.

Methodology:

-

Sample Preparation:

-

Accurately weigh about 100 mg of this compound into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) that can dissolve the sample and is free from interfering peaks.

-

Seal the vial with a PTFE-faced septum and an aluminum cap.

-

-

Instrumental Analysis:

-

System: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Headspace Parameters:

-

Oven Temperature: 80°C

-

Loop Temperature: 90°C

-

Transfer Line Temperature: 100°C

-

Vial Equilibration Time: 15 minutes

-

-

GC Parameters:

-

Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Temperature Program: 40°C for 20 minutes, then ramp to 240°C at 10°C/min, and hold for 20 minutes.

-

Injector Temperature: 250°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-350 amu.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis: Identify residual solvents by comparing their retention times and mass spectra to those of certified reference standards. Quantify the amount of each solvent using a calibration curve prepared with known concentrations of the respective solvents.

Diagram: Quality Control Workflow for Pharmaceutical Grade this compound

Caption: A logical workflow for the quality control testing of pharmaceutical-grade this compound.

Biological Interactions and Safety Considerations

Pharmaceutical grade this compound is generally considered to be a pharmacologically inert excipient. Its primary role is to facilitate the manufacturing process, and it is used in small quantities in final drug formulations. The stringent limits on impurities, particularly heavy metals, are in place to mitigate any potential toxicological risks. Inorganic tin compounds are poorly absorbed by the gastrointestinal tract and are largely excreted. However, it is the responsibility of the drug developer to ensure the safety of all excipients in the final dosage form through appropriate nonclinical safety studies, especially for novel formulations or routes of administration.

Conclusion

The differentiation between technical and pharmaceutical grades of this compound is a critical aspect of quality control in the pharmaceutical industry. The choice of manufacturing process directly impacts the purity and impurity profile of the final product. Pharmaceutical grade this compound must adhere to strict pharmacopeial standards and be manufactured under GMP conditions to ensure it is safe for human consumption. The analytical methodologies detailed in this guide provide a framework for the rigorous testing required to verify the quality and compliance of this important pharmaceutical excipient. For researchers and drug development professionals, a thorough understanding of these differences is essential for developing safe, effective, and regulatory-compliant medicinal products.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. alliancechemical.com [alliancechemical.com]

- 3. pharmtech.com [pharmtech.com]

- 4. uspnf.com [uspnf.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

Navigating the Safe Handling of Tin Stearate: An In-depth Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety considerations for handling tin stearate (B1226849) in a laboratory environment. Adherence to these protocols is crucial for ensuring the well-being of laboratory personnel and maintaining a safe research setting. This document outlines the toxicological profile of tin stearate, recommended handling procedures, personal protective equipment, and emergency response protocols.

Understanding the Hazards of this compound

This compound, a compound often used in the pharmaceutical and polymer industries, presents several potential health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to understand that while inorganic tin compounds generally have low toxicity due to poor absorption, organotin compounds can be significantly more hazardous.[3][4]

Toxicological Profile

Exposure to this compound can lead to a range of adverse health effects. Inhalation of dust may irritate the respiratory system.[1][2] Skin and eye contact can result in irritation.[1][2][5] Ingestion is considered harmful.[1][2] While specific long-term exposure data for this compound is limited, it is prudent to handle it with the same caution as other organotin compounds, which have been associated with neurological, gastrointestinal, and skin effects in humans with high exposure.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value | References |

| Chemical Formula | C36H70O4Sn | [1][5] |

| Molar Mass | 685.65 g/mol | [5] |

| Appearance | White to off-white or tan powder/crystals | [6][7] |

| Odor | Slight, characteristic odor | [8] |

| Melting Point | 90 °C (194 °F; 363 K) | [6] |

| Solubility in Water | Insoluble | [5][6][9] |

| Density | 1.05 g/cm³ | [6] |

| Stability | Moisture sensitive | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, chlorine, turpentine, alkalis | [5] |

Occupational Exposure Limits

To minimize the risk of adverse health effects from inhalation, several regulatory bodies have established occupational exposure limits (OELs) for tin compounds. While a specific limit for this compound is not always provided, the limits for inorganic and organic tin compounds serve as a crucial guide.

| Organization | Exposure Limit (as Sn) | Type of Compound | References |

| OSHA (PEL) | 2 mg/m³ (TWA) | Inorganic compounds (except oxides) | [1][5][9] |

| ACGIH (TLV) | 2 mg/m³ (TWA) | Inorganic compounds (except oxides) | [1][6] |

| NIOSH (REL) | 2 mg/m³ (TWA) | Inorganic compounds (except oxides) | [5] |

| OSHA (PEL) | 0.1 mg/m³ (TWA) | Organic compounds | [9] |

| ACGIH (TLV) | 0.1 mg/m³ (TWA) | Organic compounds | [10] |

| NIOSH (REL) | 0.1 mg/m³ (TWA) | Organic compounds |

TWA: Time-Weighted Average

Experimental Protocols for Safe Handling

The following protocols are based on established best practices for handling solid, dusty, and potentially hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure. A thorough risk assessment should be conducted before handling this compound to ensure the chosen PPE provides adequate protection.[11][12][13][14]

References

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. ehs.utk.edu [ehs.utk.edu]

- 3. afd.calpoly.edu [afd.calpoly.edu]

- 4. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]

- 5. westlab.com [westlab.com]

- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 7. acs.org [acs.org]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. edu.rsc.org [edu.rsc.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. allanchem.com [allanchem.com]

- 12. research.arizona.edu [research.arizona.edu]

- 13. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 14. media.tamus.edu [media.tamus.edu]

An In-depth Technical Guide to Tin Stearate Precursors for Nanomaterial Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tin-based nanomaterials are garnering significant interest across various scientific disciplines, including catalysis, energy storage, and nanomedicine, owing to their unique electronic and chemical properties. The synthesis of these materials with controlled size, morphology, and crystallinity is paramount to harnessing their full potential. Tin stearate (B1226849) has emerged as a promising and versatile organometallic precursor for the facile and scalable production of tin oxide (SnO₂) and other tin-based nanoparticles. This technical guide provides a comprehensive overview of the use of tin stearate in nanomaterial synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the characterization of the resulting nanomaterials. Furthermore, it explores the potential applications of these nanoparticles in drug delivery, detailing cellular uptake mechanisms and addressing toxicological considerations.

Introduction to this compound as a Nanomaterial Precursor